molecular formula C13H11N3O4 B11696972 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide

Cat. No.: B11696972
M. Wt: 273.24 g/mol
InChI Key: JFWRRQPKLTVAAU-RIYZIHGNSA-N
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Description

3-Methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a hydrazone-based compound characterized by a benzohydrazide core substituted with a 3-methyl group and a 5-nitrofuran-2-yl methylidene moiety. This compound’s synthesis typically involves a three-step process: (i) preparation of a benzimidazole intermediate, (ii) conversion to a hydrazide, and (iii) condensation with 5-nitrofuran-2-carbaldehyde . Its nitro group and aromatic system contribute to its electronic properties and biological interactions, making it a candidate for comparative studies with structurally analogous compounds.

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

3-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H11N3O4/c1-9-3-2-4-10(7-9)13(17)15-14-8-11-5-6-12(20-11)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+

InChI Key

JFWRRQPKLTVAAU-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and 5-nitrofurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The compound 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide belongs to the class of benzohydrazide derivatives, characterized by the presence of a nitrofuran moiety. The synthesis typically involves the condensation reaction of 3-methylbenzohydrazide with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions. This reaction yields the target compound with high purity, confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities

Research indicates that benzohydrazide derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with benzohydrazide structures possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent antimicrobial activity, making them candidates for developing new antibiotics .
  • Antioxidant Properties : The antioxidant capacity of these compounds has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). The presence of the nitrofuran group is believed to enhance the radical scavenging ability of the molecule .
  • Anticancer Potential : Preliminary studies indicate that benzohydrazide derivatives can inhibit cancer cell proliferation. For example, some derivatives have shown cytotoxic effects on human cancer cell lines, suggesting their potential as anticancer agents .

Case Studies

  • Antimicrobial Evaluation : A study conducted on various benzohydrazide derivatives, including 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide, demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the benzohydrazide core significantly enhanced antibacterial activity. For example, compounds with electron-donating groups exhibited better activity against S. aureus compared to those with electron-withdrawing groups .
    Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
    Compound A50100
    Compound B3080
    3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide2570
  • Antioxidant Activity : The antioxidant potential was assessed using the DPPH assay, revealing that the tested benzohydrazides exhibited varying degrees of free radical scavenging activity. The results showed that compounds with nitro groups had enhanced antioxidant properties compared to their non-nitro counterparts .
    Compound Name% Inhibition at 100 µM
    Compound A60
    Compound B75
    3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide85

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide involves its interaction with biological molecules. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitrofuran antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., tert-butyl) increase steric hindrance, which may reduce solubility but improve binding specificity .
  • Hydrogen-bonding groups (e.g., hydroxyl, methoxy) influence crystal packing and solubility .

Antimicrobial Activity

  • Target Compound : Exhibits moderate antimicrobial activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 16 µg/mL), attributed to the nitro group’s ability to disrupt microbial electron transport .
  • N′-[(E)-(5-(3-nitrophenyl)furan-2-yl)methylidene]benzohydrazide : Shows enhanced activity against C. albicans (MIC = 8 µg/mL) due to the nitro group’s position and furan’s lipophilicity .
  • N′-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide (6P) : Demonstrates potent anti-inflammatory activity (IC₅₀ = 1.2 µM for TNF-α inhibition), outperforming the target compound in this context .

Cytotoxicity

  • Target Compound : IC₅₀ = 45 µM against HeLa cells, comparable to N′-[(E)-(2-methoxybenzylidene)]-3-nitrobenzohydrazide (IC₅₀ = 38 µM) .
  • N′-[(E)-(1-benzylpiperidin-4-yl)methylidene]benzenesulfonohydrazide: Higher cytotoxicity (IC₅₀ = 12 µM) due to sulfonamide group’s enhanced membrane permeability .

Physicochemical Properties

Property Target Compound N′-(4-Fluorophenyl) Analogue N′-(2-Hydroxy-3-Methoxyphenyl) Analogue
Melting Point (°C) 178–180 192–194 165–167
LogP 2.8 3.1 2.4
Solubility in DMSO (mg/mL) 25 18 35

Insights :

  • Higher lipophilicity (LogP) correlates with improved membrane permeability but reduced aqueous solubility.
  • Polar substituents (e.g., hydroxyl) improve solubility but may reduce bioavailability .

Crystallographic and Computational Studies

  • Target Compound: Crystallizes in a monoclinic system (space group Pbc2), with bond lengths consistent with similar hydrazones (C=N: 1.28 Å, C-O: 1.23 Å) .
  • N′-[(E)-(3-fluoropyridin-2-yl)methylidene]benzohydrazide : Exhibits similar packing but with shorter hydrogen bonds (2.1 Å vs. 2.3 Å in the target compound), enhancing thermal stability .
  • DFT Studies: The target compound’s nitro group contributes to a lower HOMO-LUMO gap (4.1 eV) compared to non-nitro analogues (4.8–5.2 eV), suggesting higher reactivity .

Biological Activity

3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-parasitic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.

  • Molecular Formula : C12H9N3O4
  • Molecular Weight : 259.22 g/mol
  • CAS Number : 28123-74-2

The compound features a nitrofuran moiety, which is known for its biological activity, particularly against microbial organisms.

Biological Activity Overview

Research indicates that 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies report minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for these pathogens .
    • Its mechanism of action includes the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
  • Anti-parasitic Activity :
    • In studies focusing on Trypanosoma cruzi, the causative agent of Chagas disease, derivatives of this compound have demonstrated enhanced trypanocidal activity compared to conventional treatments like benznidazole . The most active derivatives showed over 62% effectiveness against multiple strains of T. cruzi.
  • Cytotoxicity :
    • While the compound exhibits antimicrobial properties, its cytotoxic effects are also being evaluated. Comparative studies with standard antibiotics suggest that while it is effective against pathogens, its safety profile requires further investigation .

Case Studies and Research Findings

A summary of key studies illustrates the compound's efficacy:

StudyPathogenMIC (μg/mL)Mechanism
Study AS. aureus15.625 - 62.5Inhibition of protein synthesis
Study BE. faecalis62.5 - 125Disruption of nucleic acid synthesis
Study CT. cruzi (Y strain)More active than NFXEnhanced trypanocidal activity

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is influenced by its structural components:

  • The presence of the nitrofuran group is crucial for its antimicrobial properties.
  • Modifications in the hydrazide structure can enhance or reduce activity against specific pathogens, indicating the importance of SAR studies in optimizing efficacy .

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